Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate
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Overview
Description
Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazono group attached to a chlorophenyl ring and a pentanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate typically involves the reaction of 3-chlorobenzaldehyde with dimethyl acetylenedicarboxylate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted chlorophenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The chlorophenyl ring can participate in π-π interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[2-(4-chlorophenyl)hydrazono]-3-oxopentanedioate
- Dimethyl 2-[2-(2-chlorophenyl)hydrazono]-3-oxopentanedioate
- Dimethyl 2-[2-(3-bromophenyl)hydrazono]-3-oxopentanedioate
Uniqueness
Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
IUPAC Name |
dimethyl (Z)-2-[(3-chlorophenyl)diazenyl]-3-hydroxypent-2-enedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O5/c1-20-11(18)7-10(17)12(13(19)21-2)16-15-9-5-3-4-8(14)6-9/h3-6,17H,7H2,1-2H3/b12-10-,16-15? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNOQSLXGPFNRC-GYOKMOPESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C(C(=O)OC)N=NC1=CC(=CC=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C(=C(\C(=O)OC)/N=NC1=CC(=CC=C1)Cl)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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